molecular formula C10H11NO3 B15204479 3-(aminomethyl)-5-methoxyisobenzofuran-1(3H)-one

3-(aminomethyl)-5-methoxyisobenzofuran-1(3H)-one

Cat. No.: B15204479
M. Wt: 193.20 g/mol
InChI Key: IIRHMAVRYJDPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(aminomethyl)-5-methoxyisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of an aminomethyl group and a methoxy group attached to the isobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-5-methoxyisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxyisobenzofuran-1(3H)-one with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium or platinum may be employed to facilitate the reduction step, and the process may be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-5-methoxyisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the isobenzofuran ring.

    Reduction: Amine derivatives with varying degrees of saturation.

    Substitution: Substituted isobenzofuran derivatives with different functional groups.

Scientific Research Applications

3-(aminomethyl)-5-methoxyisobenzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-5-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)piperidine: Similar in structure but lacks the methoxy group.

    5-methoxyisobenzofuran-1(3H)-one: Lacks the aminomethyl group.

    3-(aminomethyl)benzoic acid: Contains a carboxylic acid group instead of the isobenzofuran ring.

Uniqueness

3-(aminomethyl)-5-methoxyisobenzofuran-1(3H)-one is unique due to the presence of both the aminomethyl and methoxy groups on the isobenzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-(aminomethyl)-5-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H11NO3/c1-13-6-2-3-7-8(4-6)9(5-11)14-10(7)12/h2-4,9H,5,11H2,1H3

InChI Key

IIRHMAVRYJDPND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)OC2CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.